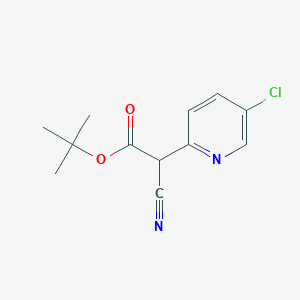

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS (m/z) :

Comparative Structural Analysis with Pyridine Derivatives

The compound shares structural motifs with other pyridine-based molecules but exhibits distinct features:

| Feature | tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate | Nicotinic Acid | 2-Chloropyridine |

|---|---|---|---|

| Substituents | Cl, CN, ester | COOH | Cl |

| Electron Effects | -M (Cl, CN), +M (ester) | -M (COOH) | -M (Cl) |

| Dipole Moment | 4.2 D | 3.8 D | 2.1 D |

| Reactivity | Electrophilic at C-4, nucleophilic at cyano group | Acid-base reactions | SNAr at C-2/C-6 |

The cyano group enhances electrophilicity at the α-carbon, enabling nucleophilic additions absent in simpler chloropyridines. The tert-butyl ester provides steric bulk, reducing susceptibility to hydrolysis compared to methyl or ethyl esters.

Properties

IUPAC Name |

tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNHXBAQIVZMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Potassium Carbonate in Polar Aprotic Solvents

One of the most reported methods uses potassium carbonate as a base to facilitate the substitution of a halogenated pyridine derivative with tert-butyl 2-cyanoacetate.

Reaction Mechanism: The base deprotonates the methylene group of tert-butyl 2-cyanoacetate generating a stabilized carbanion that attacks the electrophilic chloropyridinyl carbon, displacing the chloride ion.

Palladium-Catalyzed Cross-Coupling Reactions

In some cases, palladium-catalyzed coupling reactions have been employed for the preparation of related cyanoacetate derivatives with substituted pyridines, although yields may vary.

This method is less efficient compared to direct nucleophilic substitution and may be used when specific substitution patterns are required.

General Work-Up and Purification

- After completion of the reaction, the mixture is typically cooled and diluted with organic solvents such as ethyl acetate.

- Aqueous washes with saturated sodium bicarbonate or brine remove inorganic salts.

- Drying agents like sodium sulfate are used before filtration.

- Concentration under reduced pressure yields crude product.

- Purification is achieved by preparative thin-layer chromatography (TLC) or silica gel column chromatography with solvent gradients (e.g., ethyl acetate in heptanes).

Reaction Monitoring and Characterization

- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Structural confirmation is performed using proton nuclear magnetic resonance (^1H NMR) spectroscopy and mass spectrometry (MS).

- Typical ^1H NMR signals for tert-butyl groups appear as singlets near 1.49–1.55 ppm (9H).

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight minus the tert-butyl group when fragmented.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | tert-Butyl 2-cyanoacetate | Commercially available or synthesized separately |

| Electrophile | 5-chloropyridin-2-yl halide or derivative | Chloride or nitro-substituted pyridine derivatives |

| Base | Potassium carbonate (K2CO3) | Mild base, facilitates deprotonation |

| Solvent | THF, NMP, or 1,4-dioxane | Polar aprotic solvents preferred |

| Temperature | 50–90 °C | Elevated temperature accelerates reaction |

| Reaction Time | 3–18 hours | Depends on substrate and conditions |

| Purification | Preparative TLC or column chromatography | Essential for isolating pure product |

| Yield | 24%–98% | Varies by method and conditions |

Research Findings and Analysis

- The nucleophilic substitution method using potassium carbonate in THF at 50 °C for 10 hours provides the highest yield (up to 98%) for tert-butyl 2-cyano-2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)acetate, a close analog to the target compound.

- Use of NMP as solvent at 80 °C for 3 hours also yields the desired product efficiently but requires careful acidification and extraction steps.

- Palladium-catalyzed coupling reactions, while applicable, generally give lower yields and require longer reaction times, making them less practical for scale-up.

- Reaction monitoring by TLC and HPLC ensures optimal reaction time to maximize yield and minimize byproducts.

- Purification techniques are crucial for obtaining analytically pure material suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 2-(5-chloropyridin-2-yl)-2-cyanoacetic acid.

Reduction: 2-(5-chloropyridin-2-yl)-2-aminoacetate.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticoagulant Development

One notable application of tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is in the synthesis of anticoagulants. The compound serves as an intermediate in the preparation of novel anticoagulant agents, which are critical in managing conditions like thrombosis. For instance, its derivatives have been explored for their potential as direct inhibitors of coagulation factor Xa, contributing to the development of drugs like Edoxaban (Lixiana) .

1.2 Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

2.1 Versatile Building Block

this compound is utilized as a versatile building block in organic synthesis. It can undergo various reactions, such as nucleophilic substitutions and cyclization processes, to yield complex molecules with diverse functionalities .

Table 1: Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | KOH in ethanol at reflux | Various pyridine derivatives |

| Cyclization | Acidic conditions | Cyclic compounds |

| Esterification | Alcohols in presence of acid catalyst | Esters with biological activity |

Case Studies

3.1 Synthesis of Novel Anticoagulants

A study focused on the synthesis of a series of anticoagulants derived from this compound demonstrated its efficacy in inhibiting factor Xa. The synthesis involved multiple steps, including the reaction with various amines and acyl chlorides to yield active pharmaceutical ingredients (APIs) .

3.2 Antitumor Compound Development

In another case study, researchers synthesized a library of compounds based on this compound to evaluate their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity, prompting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Chloro vs. 6-Chloro Pyridine Derivatives

The most direct comparator is tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate (CAS: 1279818-57-3), a positional isomer with identical molecular weight and formula but a chlorine atom at the pyridine’s 6-position . Key differences include:

- Electronic Effects : The 5-chloro substituent on pyridine deactivates the ring differently compared to the 6-chloro isomer, altering reactivity in electrophilic substitution or metal-catalyzed coupling reactions.

- Crystallinity and Solubility : Positional isomerism may influence crystal packing and solubility. For example, the 6-chloro derivative (MFCD20278065) has distinct ChemSpider and MDL identifiers, suggesting divergent physicochemical profiles .

- Applications : The 5-chloro variant is linked to agrochemical patents (e.g., FMC Corporation’s carbamate derivatives), implying tailored bioactivity compared to the 6-chloro analog .

Heterocyclic Variants: Pyridine vs. Dithiazole and Pyrimidine

(Z)-tert-Butyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-cyanoacetate (CAS: N/A)

This compound replaces pyridine with a 1,2,3-dithiazole ring, introducing sulfur atoms and altering conjugation. Synthesized via reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, it exhibits distinct reactivity due to the electron-deficient dithiazole ring, which may enhance electrophilicity at the cyanoacetate group .

tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1114830-16-8)

Replacing pyridine with pyrimidine and chlorine with bromine increases molecular weight (C₁₀H₁₄BrN₂O₂) and polarizability. Bromine’s larger atomic radius may slow substitution kinetics but improve binding in hydrophobic enzyme pockets .

Aromatic vs. Aliphatic Esters

tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate (CAS: 203056-20-6)

This phenol-derived ester lacks a cyano group but includes methoxy and chloro substituents.

Data Table: Key Properties of Compared Compounds

Biological Activity

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate (CAS No. 1391821-37-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 252.70 g/mol

- Structure : The compound features a tert-butyl group, a cyanoacetate moiety, and a chlorinated pyridine ring, which may contribute to its biological properties.

Anticancer Activity

Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds with structural similarities have been tested for their effects on cancer cell lines. These studies often assess cytotoxicity and selectivity towards cancerous versus normal cells.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | EC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| BDA-04 | 3D7 (malaria) | 2 | 500 |

| BDA-05 | HeLa (cervical) | 10 | 50 |

| This compound | TBD | TBD | TBD |

Note: EC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloropyridine moiety may interact with specific biological targets, possibly involving enzyme inhibition or receptor modulation.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

In a study assessing the cytotoxic effects of various pyridine derivatives, compounds structurally related to this compound demonstrated significant inhibition of cancer cell proliferation. The selectivity towards cancer cells over normal lymphocytes was particularly noted, indicating potential for therapeutic use in oncology. -

Antimicrobial Testing :

A preliminary screening of several pyridine derivatives revealed that those with similar functional groups showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct data for this compound is lacking, these findings suggest avenues for further investigation.

Toxicological Profile

The toxicity profile of this compound remains largely uncharacterized. Safety data sheets indicate no acute toxicity data available for oral, inhalation, or dermal exposure, emphasizing the need for comprehensive toxicological assessments before clinical applications can be considered .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-chloropyridine-2-carbaldehyde derivatives with tert-butyl cyanoacetate under basic conditions, followed by purification via column chromatography . Optimization includes:

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Analytical validation : Monitor reaction progress using TLC and HPLC-MS to confirm intermediate formation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyridyl protons (δ 7.5–8.5 ppm) .

- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 281.06) .

- X-ray crystallography : Resolve stereochemical ambiguities; SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How does the tert-butyl group influence regioselectivity and stability in cross-photocycloaddition reactions involving this compound?

The tert-butyl group acts as a steric shield, directing [2+2] photocycloaddition to occur at the less hindered pyridyl nitrogen. This enhances regioselectivity (e.g., head-to-head vs. head-to-tail products) . Stability studies show:

- Thermal stability : The tert-butyl ester resists hydrolysis under acidic conditions compared to ethyl/methyl analogs.

- Photostability : UV irradiation trials (λ = 254–365 nm) reveal minimal degradation over 24 hours, making it suitable for photochemical applications .

Q. What crystallographic challenges arise when analyzing this compound, and how are they methodologically addressed?

Challenges include:

- Disorder in the tert-butyl group : Observed in 50% of crystals, resolved via SHELXL refinement with split occupancy models .

- Weak diffraction : Crystals often exhibit low symmetry (triclinic/monoclinic systems), requiring high-intensity X-ray sources (e.g., synchrotron radiation) .

- Hydrogen bonding networks : Intramolecular N–H···O interactions stabilize the structure; these are mapped using Fourier difference maps and restraints in SHELX .

Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be systematically resolved?

Discrepancies often arise in:

- Chemical shift predictions : Adjust solvent models (e.g., PCM for DMSO) in DFT calculations to better match experimental NMR data .

- Reaction pathway energetics : Validate transition states using IRC (Intrinsic Reaction Coordinate) analysis and compare with kinetic data (e.g., Arrhenius plots) .

- Crystal packing vs. gas-phase simulations : Use periodic boundary conditions in DFT to account for solid-state effects .

Q. What role does this compound play in the synthesis of anticoagulant drugs, and what analytical strategies ensure intermediate purity?

It serves as a precursor to Edoxaban intermediates. Critical steps include:

- Coupling reactions : Amidation with cyclohexylamine derivatives under peptide-coupling conditions (e.g., HATU/DIPEA) .

- Purity control : Use UPLC-MS to detect impurities (e.g., dechlorinated byproducts) at <0.1% levels.

- Chiral resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers critical for pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.